2-chloro-N6-cyclohexyladenosine

Adenosine A1 receptor Radioligand binding Receptor pharmacology

2-Chloro-N6-cyclohexyladenosine (CCPA) is the definitive selective adenosine A1 receptor agonist for rigorous pharmacological research. Distinguished by subnanomolar affinity (Ki 0.15–1.3 nM), 2-fold greater potency than CPA, and 500–920-fold selectivity over A2A receptors, CCPA eliminates confounding off-target effects that plague generic adenosine analogs. Validated in Langendorff ischemia models (3 nM efficacy) with full DPCPX reversibility. No detectable A2A-mediated vasodilation or antiplatelet activity up to µM concentrations. Ideal for cardiovascular phenotyping, ischemic preconditioning, and radioligand binding studies requiring unambiguous A1-specific readouts.

Molecular Formula C16H22ClN5O4
Molecular Weight 383.8 g/mol
Cat. No. B8380223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N6-cyclohexyladenosine
Molecular FormulaC16H22ClN5O4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O
InChIInChI=1S/C16H22ClN5O4/c17-16-20-13(19-8-4-2-1-3-5-8)10-14(21-16)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h7-9,11-12,15,23-25H,1-6H2,(H,19,20,21)/t9-,11-,12-,15-/m1/s1
InChIKeyHBIOOKQCPKDFHZ-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N6-cyclohexyladenosine (CCPA): Procurement Guide for a Validated A1 Adenosine Receptor Agonist


2-Chloro-N6-cyclohexyladenosine (also documented in literature as 2-chloro-N6-cyclopentyladenosine, CCPA) is a synthetic adenosine derivative characterized by a chlorine substitution at the 2-position and a cyclopentyl group at the N6-position of the adenine ring [1]. It functions as a potent and selective agonist at the adenosine A1 receptor (A1AR), a G protein-coupled receptor that inhibits adenylyl cyclase via Gi/o proteins [1]. CCPA is widely used in cardiovascular, neurological, and ischemia-reperfusion research as a reference A1 agonist, with its high affinity and selectivity established through radioligand binding and functional studies across multiple species and tissue preparations [1].

Why Not Just Any A1 Adenosine Agonist? Understanding the Differentiation of 2-Chloro-N6-cyclohexyladenosine


Adenosine A1 receptor agonists constitute a structurally diverse class including N6-substituted derivatives such as CPA, CHA, and R-PIA, as well as 5′-modified analogs like NECA. However, these compounds differ substantially in receptor binding affinity, subtype selectivity, and functional potency [1]. Even minor structural modifications—such as chlorine substitution at the 2-position—can produce marked changes in pharmacological profile, as exemplified by CCPA's 2-fold higher affinity and 4-fold greater A1/A2 selectivity relative to its parent compound CPA [1]. Generic substitution without consideration of these quantitative differences risks introducing confounding variables including unintended A2A/A2B/A3 receptor activation, altered potency in functional assays, and inconsistent in vivo responses. The following quantitative evidence establishes precisely where CCPA differs from its closest analogs.

2-Chloro-N6-cyclohexyladenosine Quantitative Differentiation Evidence: Affinity, Selectivity, and Functional Potency


A1 Receptor Binding Affinity: CCPA vs. CPA and R-PIA

CCPA exhibits 2-fold higher A1 receptor affinity than its parent compound CPA, and substantially higher affinity than the standard A1 agonist R-PIA [1]. In radioligand binding studies using rat brain membranes, CCPA demonstrated Ki values of 1.3 nM (rat) and 0.5 nM (bovine) [2]. Additional binding data confirm subnanomolar Ki values across multiple species, including 0.15–0.32 nM in guinea pig forebrain and pig cortical membranes [3].

Adenosine A1 receptor Radioligand binding Receptor pharmacology

A1 vs. A2A Receptor Selectivity: Quantified Advantage Over CPA

CCPA demonstrates 4-fold higher A1/A2A selectivity compared to its parent compound CPA [1]. In binding studies across rat and bovine brain tissues, CCPA displayed A1 vs. A2A selectivity ratios of 500-fold and 920-fold, respectively [2]. This selectivity is substantially greater than that of the standard A1 agonist R-PIA [1]. Sigma-Aldrich technical documentation confirms that the 2-chloro analog CCPA displays greater A1 receptor affinity than parent CPA [3].

Receptor selectivity A2A adenosine receptor Subtype specificity

Functional Negative Chronotropic Potency: CCPA as the Most Potent Available A1 Agonist

In functional cardiovascular assays, CCPA was identified as the most potent A1 agonist of those currently available in producing negative chronotropic effects, with an EC50 of 8.2 nM in spontaneously beating rat atria [1][2]. This effect was blocked in a dose-dependent manner by the A1-selective antagonist DPCPX, confirming A1 receptor mediation [2]. In contrast, CCPA exhibited no vasodilatory properties up to micromolar concentrations, whereas the non-selective agonist NECA produced robust vasorelaxation in bovine coronary artery (EC50 = 167 nM) [2].

Cardiovascular pharmacology Negative chronotropy Functional assay

Functional Selectivity: Absence of A2A-Mediated Vasodilation and Antiplatelet Activity

CCPA demonstrates functional A1 selectivity by lacking activity in A2A-receptor-mediated functional assays. In bovine coronary artery preparations, CCPA exhibited no vasodilatory activity at concentrations up to micromolar levels, whereas NECA induced relaxation with an EC50 of 167 nM [1]. Similarly, in rabbit platelet aggregation assays, CCPA did not induce antiaggregatory effects, while NECA was effective with an IC50 of 200 nM [1]. In an in vivo rabbit platelet aggregation model, CCPA (100 μg/kg, 30 min i.v. infusion) produced no effect on platelet function, whereas NECA (10 μg/kg, 30 min i.v. infusion) reduced platelet accumulation by 35% [1].

Functional selectivity Vascular pharmacology Platelet aggregation

In Vivo Cardiovascular Profile: A1-Mediated Bradycardia with Distinct Regional Vascular Effects

In conscious rat hemodynamic studies, CCPA (120, 400, and 1,200 ng·kg⁻¹·min⁻¹ i.v. infusion) produced a significant A1-receptor-mediated decrease in heart rate accompanied by vasoconstrictions in renal and mesenteric vascular beds, but an increase in hindquarters vascular conductance [1]. The partial A1 agonist capadenoson also produced A1-receptor-mediated bradycardia, whereas the bitopic ligand VCP746 produced heart rate increases and vasodilation that were not A1-mediated [1]. At 1.5 h after LPS treatment, CCPA caused greater bradycardia and smaller hypotension compared to saline controls [2].

In vivo pharmacology Hemodynamics Regional blood flow

Cardioprotective Efficacy in Ischemia Models: Comparable to Other A1 Agonists

In a cardiac myocyte model of prolonged simulated ischemia (hypoxia with glucose deprivation), CCPA reduced the extent of myocyte injury as measured by creatine kinase release and percentage of myocytes killed [1]. The A1 agonists N6-cyclohexyladenosine (CHA) and adenosine amine congener produced comparable cardioprotective effects [1]. In the rat Langendorff isolated heart model with global ischemia, CCPA (3 nM) significantly prevented the rise in diastolic pressure and coronary perfusion pressure during post-ischemic reperfusion [2]. The A1-selective antagonist DPCPX blocked CCPA-mediated cardioprotection, confirming A1 receptor mediation [1][2].

Cardioprotection Ischemia-reperfusion Myocyte injury

Optimal Application Scenarios for 2-Chloro-N6-cyclohexyladenosine Based on Quantitative Differentiation Evidence


A1 Adenosine Receptor Radioligand Binding Assays Requiring High-Affinity Reference Agonist

CCPA serves as an optimal reference agonist for A1 receptor radioligand binding assays due to its subnanomolar Ki values (0.15–1.3 nM across multiple species) and 2-fold higher affinity than CPA [1]. The compound's high affinity enables reliable competition binding experiments at low concentrations, while its established A1/A2A selectivity (500–920-fold) reduces the likelihood of off-target binding confounding the results [1]. [3H]CCPA has also been developed and validated as a high-affinity agonist radioligand suitable for characterizing A1 receptors even in tissues with very low receptor density [2].

Cardiovascular Pharmacology Studies Investigating A1-Mediated Bradycardia and Hemodynamics

CCPA is the preferred pharmacological tool for studies requiring selective A1 receptor activation in cardiovascular preparations. With an EC50 of 8.2 nM for negative chronotropic effects in rat atria—identified as the most potent available A1 agonist for this endpoint [1]—and demonstrated absence of vasodilatory activity up to micromolar concentrations [2], CCPA enables clean interrogation of cardiac A1 function without confounding A2A-mediated vascular effects. In vivo, CCPA produces predictable, DPCPX-sensitive bradycardia accompanied by characteristic regional vasoconstriction in renal and mesenteric beds [3], making it a benchmark compound for hemodynamic phenotyping and for evaluating novel A1-targeted therapeutics.

Myocardial Ischemia-Reperfusion and Cardioprotection Preconditioning Studies

CCPA has been validated in both cellular (chick embryonic ventricular myocytes) and isolated organ (rat Langendorff heart) ischemia models as an effective cardioprotective agent [1]. At 3 nM concentration in the Langendorff model, CCPA significantly prevented post-ischemic diastolic pressure and coronary perfusion pressure elevations [2]. The cardioprotective effect is fully reversible by the A1-selective antagonist DPCPX, confirming receptor specificity and enabling clear interpretation of A1-mediated protective mechanisms [2]. This established efficacy and antagonist reversibility make CCPA an essential positive control for ischemic preconditioning experiments and for benchmarking novel cardioprotective compounds targeting the A1 receptor.

Functional Selectivity Validation Studies Requiring A1-Specific Activation Without A2A Cross-Reactivity

CCPA is uniquely suited for experiments requiring unambiguous demonstration of A1-specific functional effects. Unlike non-selective agonists such as NECA (which produces vasodilation with EC50 = 167 nM and antiplatelet effects with IC50 = 200 nM), CCPA exhibits no detectable A2A-mediated functional activity in vascular relaxation or platelet aggregation assays, either in vitro or in vivo [1]. This functional selectivity profile validates CCPA as a clean A1 receptor probe, eliminating the need for multiple receptor antagonists to isolate A1-mediated responses and simplifying experimental design in studies where receptor subtype attribution is critical [1].

Quote Request

Request a Quote for 2-chloro-N6-cyclohexyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.